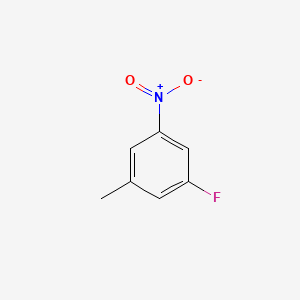

3-Fluoro-5-nitrotoluene

概要

説明

Synthesis Analysis

The synthesis of 3-Fluoro-5-nitrotoluene involves the nitration of 2-fluorotoluene at 90 °C, which results in a 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene . Another method involves the use of solid acid catalysts for the nitration process .Molecular Structure Analysis

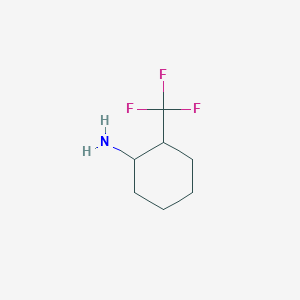

The molecular structure of 3-Fluoro-5-nitrotoluene consists of a benzene ring with a fluorine atom attached at the 3rd position and a nitro group at the 5th position . The molecular weight of the compound is 155.13 .Physical And Chemical Properties Analysis

3-Fluoro-5-nitrotoluene has a melting point of 40.0-40.5 °C and a boiling point of 230.0±20.0 °C . The density of the compound is 1.274±0.06 g/cm3 .科学的研究の応用

Pharmaceutical Industry

3-Fluoro-5-nitrotoluene is primarily used in the Pharmaceutical Chemical Industry as an intermediate in the synthesis of various pharmaceuticals . It is used in synthesizing its derivatives that are useful in the treatment of androgen receptor mediated diseases, kinase inhibitors, and novel inhibitors .

Cancer Treatment

1,3 oxazole and its derivatives derived from fluoro nitro aromatic compounds are used in cancer treatment . The rise in the number of patients with cancer all over the world is likely to boost the demand for 1,3 oxazole, further growing the demand for 3-fluoro-5-nitrotoluene .

Electronics Industry

This chemical compound is used in the production of various electronic components .

Material Industry

3-Fluoro-5-nitrotoluene is also utilized in the Material Industry . The exact applications in this industry are not specified in the sources, but it’s likely used as a precursor or intermediate in the synthesis of various materials.

Chemical Synthesis and Research

It’s used as a precursor for many useful chemicals .

Market Growth and Investment Opportunities

The 3-Fluoro-5-Nitrotoluene Market grows with a CAGR of 14.3% from 2024 to 2031, indicating considerable expansion and investment opportunities in the coming years .

Safety and Hazards

3-Fluoro-5-nitrotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye, skin, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or clothing .

将来の方向性

3-Fluoro-5-nitrotoluene is expected to see increased demand from the pharmaceutical and chemical sectors due to its use in synthesizing its derivatives that are useful in the treatment of androgen receptor-mediated diseases, kinase inhibitors, and novel inhibitors . Additionally, 1,3 oxazole and its derivatives derived from fluoro nitro aromatic compounds are used in cancer treatment . The rise in the number of patients with cancer all over the world is likely to boost the demand for 1,3 oxazole, further growing the demand for 3-fluoro-5-nitrotoluene .

作用機序

Target of Action

3-Fluoro-5-nitrotoluene is an aromatic derivative of toluene with a fluorine group attached to the 3rd position and a nitro group on the 5th position of toluene . It is majorly used in pharmaceutical and chemical industries as it is considered a precursor for many useful chemicals . The primary targets of 3-Fluoro-5-nitrotoluene are androgen receptors, kinase inhibitors, and novel inhibitors .

Mode of Action

The interaction of 3-Fluoro-5-nitrotoluene with its targets involves a series of chemical reactions. The nitro group on the 5th position of toluene is meta directing . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .

Biochemical Pathways

The biochemical pathways affected by 3-Fluoro-5-nitrotoluene involve the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s success in the sm coupling reaction suggests that it has a relatively stable nature and is readily prepared . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of 3-Fluoro-5-nitrotoluene’s action are largely dependent on its interaction with its targets and the subsequent biochemical pathways. The compound’s interaction with androgen receptors, kinase inhibitors, and novel inhibitors can lead to the synthesis of its derivatives that are useful in the treatment of androgen receptor-mediated diseases .

Action Environment

The action, efficacy, and stability of 3-Fluoro-5-nitrotoluene can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can impact the compound’s action . Additionally, the compound’s stability and readiness for preparation can be affected by the environmental conditions of the chemical industry .

特性

IUPAC Name |

1-fluoro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMURRZVEWZEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567752 | |

| Record name | 1-Fluoro-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-nitrotoluene | |

CAS RN |

499-08-1 | |

| Record name | 1-Fluoro-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)